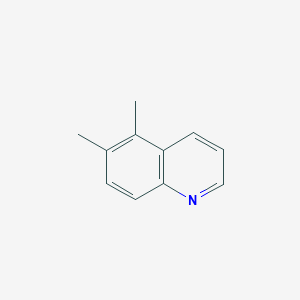

5,6-Dimethylquinoline

描述

Structure

3D Structure

属性

IUPAC Name |

5,6-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-8-5-6-11-10(9(8)2)4-3-7-12-11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPBZCHAUVPUVRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)N=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60360879 | |

| Record name | 5,6-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20668-30-8 | |

| Record name | 5,6-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Elucidation and Characterization of 5,6 Dimethylquinoline and Its Derivatives

Vibrational Spectroscopy Studies (Infrared)

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups and vibrational modes within a molecule. For quinoline (B57606) derivatives, including 5,6-dimethylquinoline, the IR spectra exhibit characteristic bands corresponding to the vibrations of the quinoline core and its substituents.

Studies on various dimethylquinolines and their derivatives reveal key vibrational frequencies. For instance, the IR spectrum of a derivative, 2-[α-(acetyloxime)ethylidenehydrazino]-4,6-dimethylquinoline, shows prominent bands at approximately 3336 cm⁻¹, 2917 cm⁻¹, and 1610 cm⁻¹. These are assigned to the stretching vibrations of N-H, O-H---N, and C=N (azomethine) groups, respectively. ekb.eg In another example, the IR spectrum of 8-bromo-6-methylquinoline-2-carbaldehyde displays a characteristic aldehyde carbonyl group absorption at 1718 cm⁻¹.

The table below summarizes characteristic IR absorption bands for functional groups found in derivatives of dimethylquinolines.

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

| N-H | Stretching | 3175 - 3440 | ekb.eg |

| O-H---N | Stretching | 2868 - 2917 | ekb.egekb.eg |

| C=N (azomethine) | Stretching | 1610 - 1616 | ekb.egekb.eg |

| C=O (aldehyde) | Stretching | 1718 |

These vibrational data are crucial for confirming the presence of specific functional groups and for monitoring chemical transformations.

Electronic Absorption Spectroscopy (UV-Visible)

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The absorption spectra of this compound and its derivatives are characterized by multiple bands in the UV-Vis region, which are sensitive to the molecular structure and the solvent environment.

For instance, the electronic absorption spectrum of 2-[α-(acetyloxime)ethylidenehydrazino]-4,6-dimethylquinoline displays three main bands at 234 nm, 309 nm, and 355 nm. These bands are attributed to π-π* transitions of the quinoline and phenyl rings, as well as charge transfer transitions. ekb.eg Similarly, a study on 2-[α-(o-hydroxyphenyl)ethylidenehydrazino]-4,6-dimethylquinoline in dioxane showed absorption bands in the 239–418 nm range, which were assigned to π-π* transitions of the quinoline ring, phenyl rings, and/or azomethine groups. ekb.eg

The solvatochromic behavior of these compounds is also noteworthy. The absorption spectra of some quinoline derivatives exhibit shifts in the position of their absorption bands with changes in solvent polarity. For example, a derivative of 8-methoxy-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline shows bathochromic shifts (shifts to longer wavelengths) in less polar solvents. preprints.org

The following table presents typical UV-Visible absorption data for some dimethylquinoline derivatives.

| Compound Derivative | Solvent | λ_max (nm) | Assignment | Reference |

| 2-[α-(acetyloxime)ethylidenehydrazino]-4,6-dimethylquinoline | Not specified | 234, 309, 355 | π-π, Charge Transfer | ekb.eg |

| 2-[α-(o-hydroxyphenyl)ethylidenehydrazino]-4,6-dimethylquinoline | Dioxane | 239 - 418 | π-π | ekb.eg |

| 8-methoxy-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline derivative | Various | 240-260, 270-320, 325-375 | π-π, n-π | preprints.org |

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, including this compound and its derivatives. ¹H and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively, while 2D NMR techniques like COSY, HSQC, and HMBC help to establish connectivity between atoms.

In the ¹H NMR spectrum of 8-bromo-2,6-dimethylquinoline, the two methyl groups appear as distinct singlets, with the C2-methyl group resonating at a lower field compared to the C6-methyl group. preprints.org For 6,7-dimethylquinoline, the two methyl groups appear as singlets at δ 2.41 and δ 2.44 ppm in CCl₄. acs.org The aromatic protons of these compounds typically appear as multiplets in the downfield region of the spectrum. preprints.orgacs.org

¹³C NMR spectroscopy is also crucial for structural confirmation. The signals for the methyl carbons in dimethylquinolines typically appear in the upfield region of the spectrum. For example, in 2,6-dimethylquinoline, the methyl carbons resonate at δ 25.26 and 21.44 ppm. rsc.org The chemical shifts of the aromatic carbons provide further structural information. rsc.org Due to the low natural abundance and weaker magnetic moment of the ¹³C nucleus, obtaining ¹³C NMR spectra can be more challenging than ¹H NMR. libretexts.org

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for unambiguous assignment of complex spectra, especially for highly substituted derivatives. preprints.orgsmolecule.com

The following table provides representative ¹H and ¹³C NMR data for some dimethylquinoline derivatives.

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 6,7-Dimethylquinoline | CCl₄ | 2.41 (s, 3H), 2.44 (s, 3H), 7.1-8.1 (m, 4H), 8.8 (m, 1H) | Not specified | acs.org |

| This compound | CCl₄ | 2.47 (s, 3H), 2.53 (s, 3H), 7.1-8.5 (m, 4H), 8.8 (m, 1H) | Not specified | acs.org |

| 8-bromo-2,6-dimethylquinoline | CDCl₃ | 2.50 (s, 3H, CH₃-C6), 2.81 (s, 3H, CH₃-C2), 7.30 (d, 1H), 7.50 (s, 1H), 7.88 (d, 1H), 7.94 (d, 1H) | 21.10 (CH₃-C2), 25.62 (CH₃-C6), 122.83, 123.71, 126.52, 127.65, 135.00, 135.94, 136.09, 143.41, 159.47 | preprints.org |

Mass Spectrometry for Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which is essential for its structural confirmation.

The mass spectra of dimethylquinolines typically show a prominent molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. prclibya.com The fragmentation of dimethylquinolines upon electron impact often involves the loss of a hydrogen atom (M-1) or a methyl group (M-15). cdnsciencepub.comcdnsciencepub.com It has been proposed that the loss of a methyl group occurs from a ring-expanded molecular ion. cdnsciencepub.comcdnsciencepub.com Further fragmentation can involve the loss of HCN. cdnsciencepub.com

For example, the mass spectrum of a dimethylquinoline will show a molecular ion peak at m/z 157. prclibya.com In a study of deuterium-labeled dimethylquinolines, it was observed that ring expansion involving a methyl group on the benzenoid ring is favored over one on the pyridine (B92270) ring. cdnsciencepub.com For derivatives, the fragmentation pattern provides clues about the substituents. For instance, the mass spectrum of 2-chloro-8-methyl-3-formylquinoline shows a molecular ion peak at m/z 205 and an M+2 peak at m/z 207 due to the chlorine isotopes, with fragment peaks corresponding to the loss of the formyl group and hydrogen chloride. smolecule.com

The table below shows the characteristic mass spectral data for dimethylquinoline.

| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Reference |

| Dimethylquinoline | Electron Impact | 157 | 156 (M-H), 142 (M-CH₃) | prclibya.comcdnsciencepub.comcdnsciencepub.com |

Advanced Spectroscopic Techniques (e.g., Electron Spin Resonance, Fluorescence)

Beyond the core techniques, advanced spectroscopic methods offer deeper insights into the electronic structure and properties of this compound and its derivatives.

Fluorescence Spectroscopy investigates the emission of light from a molecule after it has absorbed light. Quinoline and its derivatives are known to be fluorescent. The fluorescence properties, such as the emission wavelength and quantum yield, are sensitive to the substitution pattern on the quinoline ring and the solvent environment. For example, a derivative of 8-methoxy-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline exhibits a broad emission band in the range of 270–320 nm. preprints.org

Electron Spin Resonance (ESR) Spectroscopy , also known as Electron Paramagnetic Resonance (EPR), is used to study species with unpaired electrons, such as radicals or transition metal complexes. While this compound itself is not paramagnetic, ESR can be used to study its radical ions or its complexes with paramagnetic metal ions. For instance, ESR has been employed to characterize copper(II) complexes of quinoline derivatives. ekb.eg

These advanced techniques provide a more complete picture of the electronic behavior of these molecules and are valuable in fields like materials science and photochemistry. evitachem.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and intermolecular interactions.

X-ray crystallography is a powerful tool for validating the structures proposed by spectroscopic methods and for understanding the packing of molecules in the solid state, which can influence physical properties.

Investigation of Biological Activities and Molecular Interactions of 5,6 Dimethylquinoline and Analogues

Antimicrobial Research (Antibacterial, Antifungal, Antiviral Potential)

Quinoline (B57606) derivatives are recognized for their significant antimicrobial properties, demonstrating a broad range of activities against bacteria, fungi, and viruses. researchgate.net The versatility of the quinoline ring allows for synthetic modifications, leading to the development of novel compounds with enhanced efficacy against various pathogens. researchgate.netijprajournal.com Research has shown that different analogues exhibit varying levels of activity; for instance, certain nitro-substituted quinolines are effective against Gram-positive bacteria like Staphylococcus aureus and fungi such as Candida albicans. The antimicrobial potential of these compounds is a critical area of study, especially in the face of rising antibiotic resistance, which necessitates the discovery of new therapeutic agents. researchgate.netnih.gov

Studies on quinoline derivatives have demonstrated their effectiveness against a wide array of microbial strains. For example, silver(I) complexes with quinoline ligands have shown potent bactericidal effects against multidrug-resistant bacteria isolated from clinical settings. researchgate.net Specifically, one such complex performed better than silver nitrate (B79036) against standard strains of Staphylococcus aureus, Pseudomonas aeruginosa, Proteus mirabilis, and Streptococcus pyogenes. researchgate.net The antiviral potential of quinoline derivatives has also been noted, with some compounds interfering with viral replication processes by inhibiting essential viral enzymes.

| Compound/Derivative Class | Target Organism | Observed Effect | Reference |

|---|---|---|---|

| Nitro-substituted quinolines | Staphylococcus aureus (Gram-positive bacteria) | Growth inhibition | |

| Nitro-substituted quinolines | Candida albicans (Fungus) | Growth inhibition | |

| Silver(I) quinoline complex | Multidrug-resistant bacteria | Bactericidal activity | researchgate.net |

| Quinoline derivatives | Various viruses | Inhibition of viral replication |

A primary mechanism for the antibacterial action of quinolone compounds is the inhibition of essential bacterial enzymes, specifically DNA gyrase and topoisomerase IV. nih.govnih.govresearchgate.net These type II topoisomerases are crucial for managing DNA topology during replication, transcription, and repair. DNA gyrase introduces negative supercoils into the bacterial chromosome, while topoisomerase IV is primarily responsible for decatenating, or unlinking, newly replicated daughter chromosomes. nih.govnih.gov

Quinolones function by trapping these enzymes in a complex with DNA, leading to the formation of double-strand DNA breaks. nih.gov This action inhibits DNA synthesis and ultimately results in bacterial cell death. nih.gov In many Gram-negative bacteria, DNA gyrase is the primary target for quinolones, whereas in some Gram-positive bacteria, topoisomerase IV is the more sensitive target. nih.gov The key event in this process is the reversible trapping of the enzyme-DNA complex, which disrupts normal cellular functions and induces the SOS response in bacteria. nih.gov

The antimicrobial efficacy of certain quinoline derivatives is linked to their ability to participate in redox reactions, leading to the generation of reactive oxygen species (ROS). nih.gov These ROS, such as superoxide (B77818) anions and hydrogen peroxide, can cause significant damage to bacterial macromolecules, including lipids, proteins, and DNA, a phenomenon known as oxidative stress. nih.gov

The nitro groups present on some quinoline derivatives can undergo redox cycling, forming reactive intermediates that interact with cellular components. This process can disrupt the bacterial cell membrane and lead to the leakage of cytoplasmic contents, contributing to cell death. nih.gov The generation of endogenous ROS within bacterial cells is considered a promising mechanism for the development of new antimicrobial agents, as it can overcome existing resistance mechanisms. nih.gov This bioactivation through redox reactions is a key aspect of the mode of action for several classes of biologically active compounds. nih.gov

Molecular Mechanisms of Action (e.g., DNA Gyrase and Topoisomerase IV Inhibition)

Anticancer and Antitumor Research

The quinoline scaffold is a cornerstone in the development of anticancer agents, with numerous derivatives demonstrating potent activity against a variety of cancer cell lines. researchgate.netresearchgate.net These compounds exert their antitumor effects through diverse mechanisms, including the induction of apoptosis (programmed cell death), arresting the cell cycle, inhibiting angiogenesis (the formation of new blood vessels), and disrupting cell migration. researchgate.net The synthetic versatility of quinolines allows for the creation of a wide range of derivatives, enhancing their potential as effective anticancer drugs. researchgate.net Research has shown the efficacy of quinoline compounds against cancers such as breast, colon, lung, and renal cancer. researchgate.net

For instance, certain hybrid quinoline molecules have displayed promising cytotoxic activity against prostate cancer (PC-3) and breast cancer (MCF-7) cell lines. ekb.eg Similarly, studies on 5,6,7-trimethoxy quinoline derivatives found significant cytotoxic activity against several human cancer cell lines, with some compounds showing particular potency against resistant cancer cells. nih.gov

| Compound/Derivative Class | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Hybrid Quinolines | PC-3 (Prostate), MCF-7 (Breast) | Cytotoxic activity | ekb.eg |

| 5,6,7-trimethoxy quinolines | MCF-7, A2780 (Ovarian) | Moderate to significant cytotoxic activity | nih.gov |

| Nitro-substituted quinolines | HeLa (Cervical), HT29 (Colorectal) | Enhanced apoptotic activity | |

| Quinoline-chalcone hybrids | A549 (Lung), K-562 (Leukemia) | Induced G2/M cell cycle arrest and apoptosis | researchgate.net |

A key mechanism behind the anticancer activity of quinoline derivatives is their ability to modulate critical cellular signaling pathways and induce apoptosis. researchgate.net Apoptosis is a natural and controlled process of cell death that is often dysregulated in cancer cells. Many quinoline-based compounds have been shown to trigger this process in tumors.

For example, certain derivatives can induce apoptosis by activating pro-apoptotic pathways while inhibiting anti-apoptotic signals. Studies have demonstrated that treatment with specific quinoline compounds leads to the activation of caspases, a family of proteases that are central to the execution of apoptosis. Furthermore, these compounds can modulate signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR and MAPK pathways. mdpi.com By interfering with these pathways, quinoline derivatives can halt the uncontrolled growth of cancer cells and promote their elimination. mdpi.com

The anticancer effects of 5,6-Dimethylquinoline and its analogues stem from their interaction with specific molecular targets within cancer cells, including various enzymes and receptors. The unique structure of the quinoline core, enhanced by various substitutions, allows these compounds to bind to and inhibit the function of proteins that are critical for tumor growth and survival.

One important class of targets is topoisomerase enzymes. Similar to their role in bacteria, topoisomerases are vital in human cells for managing DNA structure. Some quinoline derivatives act as topoisomerase inhibitors, leading to DNA damage and cell death in cancer cells. Another significant target is the enzyme aromatase, which is involved in estrogen biosynthesis and is a key target in hormone-dependent breast cancer. researchgate.net Certain quinoline derivatives have been developed as nonsteroidal aromatase inhibitors, showing potential to be more potent than existing drugs. researchgate.net Additionally, Receptor Interacting Protein (RIP) kinases, which play a role in cell death and survival signaling, have been identified as potential targets, with their dysregulation being common in various cancers. nih.gov

Alkylation is a mechanism of action for a class of anticancer drugs that work by covalently binding alkyl groups to DNA, which disrupts its function and leads to cell death. oncohemakey.com While not universally characteristic of all quinolines, the potential for certain derivatives to act as alkylating agents is an area of investigation. The reactivity of such compounds can sometimes be enhanced in the slightly more acidic environment of tumors. oncohemakey.com

Another important mechanism in cancer therapy is the depletion of intracellular glutathione (B108866) (GSH). nih.govrsc.org GSH is a critical antioxidant that protects cells from damage and can detoxify chemotherapeutic agents, thereby contributing to drug resistance. nih.gov Depleting GSH levels in cancer cells can increase their sensitivity to oxidative stress and enhance the efficacy of anticancer treatments. oncohemakey.comnih.gov The activity of alkylating agents, for instance, can be enhanced by glutathione depletion. oncohemakey.com The ability of certain quinoline-based compounds to induce redox reactions and generate ROS suggests a potential link to the modulation of the cellular redox state and GSH levels, which could make tumor cells more vulnerable to therapeutic intervention. nih.govrsc.org

Interaction with Biological Targets (e.g., Enzymes, Receptors)

Antiparasitic Research (e.g., Antimalarial, Antischistosomal Efficacy)

The quinoline scaffold is a cornerstone in the history and development of antiparasitic drugs, with quinine (B1679958) being one of the earliest and most well-known antimalarial agents. mdpi.com This has spurred extensive research into quinoline derivatives as a source of new therapeutic agents against parasitic diseases. mdpi.comresearchgate.net Fused quinoline tetracycles, in particular, are noted for their wide range of biological activities, including antiparasitic and antiplasmodial effects. researchgate.net Within this chemical class, analogues of dimethylquinoline have been specifically investigated for their efficacy against parasites responsible for malaria and schistosomiasis. nih.gov For instance, quinoline-5,8-dione derivatives, which are structurally related to dimethylquinolines, have been synthesized and evaluated for both antimalarial and antischistosomal activities, leading to the identification of compounds with distinct potencies against each parasite. nih.gov

Research into 6-aminoquinoline (B144246) derivatives has also contributed to this field. A study involving the synthesis of various derivatives of 6-((4-diethylamino-1-methylbutylamino)-2,4-dimethylquinoline with different substituents at the 5- and 8-positions aimed to understand their influence on antimalarial activity against Plasmodium vinckei. nih.gov The findings from this research indicated that the presence and position of certain functional groups are critical for the compound's antiparasitic action. nih.gov

The evaluation of polysubstituted quinoline-5,8-diones, such as 7-(4-bromobenzyl)-3,6-dimethylquinoline-5,8-dione, has shown that structural modifications can dissociate antimalarial activity from antischistosomal (worm-killing) capacity, highlighting the potential to develop selective agents. nih.gov

A primary mechanism by which many quinoline-based antimalarials exert their effect is through the disruption of the parasite's detoxification process. nih.gov Blood-feeding parasites, such as Plasmodium and Schistosoma, digest hemoglobin within their food vacuoles, releasing large quantities of toxic free heme (ferriprotoporphyrin IX). nih.govnih.gov To protect themselves, the parasites polymerize this toxic heme into an inert, crystalline structure called hemozoin, a process known as heme biocrystallization. nih.govnih.gov

Quinoline compounds are known to accumulate in the parasite's food vacuole and interfere with this crucial detoxification pathway. nih.gov They are believed to inhibit the polymerization of heme, leading to the accumulation of the toxic free form, which in turn causes oxidative stress and damages parasite membranes, ultimately resulting in parasite death. nih.govnih.gov This mechanism has been confirmed for analogues of dimethylquinoline. For example, studies on polysubstituted aza-1,4-naphthoquinone derivatives, including a dimethylquinoline-5,8-dione compound, demonstrated a capacity to inhibit the formation of β-hematin (a synthetic form of hemozoin). nih.gov

In addition to disrupting heme detoxification, another key vulnerability of intracellular parasites is their reliance on salvaging nutrients from their host. nih.gov These parasitic protists are highly dependent on nutrient salvage pathways to meet their metabolic needs for growth and replication. nih.gov While the perturbation of nutrient acquisition is a recognized antiparasitic strategy, the primary and most studied mechanism of action for quinoline derivatives, including dimethylquinoline analogues, against blood-feeding parasites remains the inhibition of heme biocrystallization. nih.govnih.gov

| Compound | Target Organism | Activity/Finding | Reference |

| 7-(4-bromobenzyl)-3,6-dimethylquinoline-5,8-dione | Plasmodium falciparum (W2, chloroquine-resistant) | Inhibited parasite growth with an IC₅₀ of 1.2 µM. | nih.gov |

| 7-(4-bromobenzyl)-3,6-dimethylquinoline-5,8-dione | Schistosoma mansoni | At 50 µM, resulted in 100% mortality of adult worms after 24 hours in the presence of red blood cells. | nih.gov |

| 7-(4-bromobenzyl)-3,6-dimethylquinoline-5,8-dione | Heme Biocrystallization | Demonstrated capacity to inhibit the formation of β-hematin. | nih.gov |

| 6-((4-diethylamino-1-methylbutylamino)-2,4-dimethylquinoline derivatives | Plasmodium vinckei | Activity is dependent on substituents at the 5 and 8 positions; a methoxy (B1213986) group at either position was found to be necessary for activity. | nih.gov |

Role as Lead Compounds and Scaffolds in Medicinal Chemistry Research

In medicinal chemistry, a "lead compound" is a chemical compound that has promising pharmacological or biological activity and serves as the starting point for chemical modifications to develop a new drug. patsnap.com A "scaffold" refers to the core structure of a molecule that is responsible for its biological activity.

The quinoline ring system is considered a "privileged scaffold" in drug discovery due to its presence in numerous natural products and synthetic compounds with a wide array of pharmacological activities. researchgate.netresearchgate.net Consequently, quinoline and its derivatives, including dimethylquinolines, are frequently used as key building blocks and lead compounds for the development of novel medications. researchgate.netresearchgate.net The versatility of the quinoline framework allows medicinal chemists to synthesize libraries of derivatives by introducing various functional groups, aiming to enhance potency, selectivity, and pharmacokinetic properties. hama-univ.edu.sy

Theoretical and Computational Chemistry Studies on 5,6 Dimethylquinoline Systems

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. smolecule.com This method, which in principle is an exact theory of electronic structure, is based on the electron density distribution rather than the complex many-electron wavefunction, offering a balance between accuracy and computational cost. smolecule.com DFT calculations are instrumental in determining various molecular properties of quinoline (B57606) derivatives, including optimized geometry, total energies, binding energies, and energy gaps. researchgate.net

In the study of quinoline derivatives, the choice of the functional and basis set is crucial for obtaining results that correlate well with experimental data. researchgate.net For instance, a benchmarking study on 2-chloro-6,8-dimethylquinoline-3-carboxaldehyde, a related substituted quinoline, compared the performance of various functionals (B3LYP, BVP86, B3PW91, PBEPBE, and BLYP) and basis sets (STO-3G, DGDZVP, 6-311G, 6-311+G(2d), and 6-311+G(d,p)). researchgate.net The study concluded that the B3LYP functional combined with the 6-311+G(2d) basis set provided the best performance in reproducing experimental data for that particular molecule. researchgate.net Such findings are valuable for selecting appropriate computational methods for studies on 5,6-dimethylquinoline.

DFT calculations also elucidate the reactivity of quinoline systems. By analyzing the electronic distribution, one can predict sites susceptible to electrophilic or nucleophilic attack. For example, in a study of 1-(4-phenylquinolin-2-yl)propan-1-one, the molecular electrostatic potential (MEP) results indicated that the nitrogen atom is the most reactive site for nucleophilic attack, while the oxygen atom is the most reactive for electrophilic attack. researchgate.net Computational studies on substituted quinolines using DFT can also predict their reactivity in various chemical reactions, such as cross-coupling reactions. vulcanchem.com

Table 1: Comparison of DFT Functionals and Basis Sets for a Quinoline Derivative researchgate.net

| Functional | Basis Set | Total Energy (a.u.) | Binding Energy (a.u.) | Energy Gap (eV) |

| B3LYP | 6-311+G(2d) | -1109.91 | -1.18 | 3.86 |

| BVP86 | 6-311+G(2d) | -1110.45 | -1.17 | 3.29 |

| B3PW91 | 6-311+G(2d) | -1109.84 | -1.18 | 3.87 |

| PBEPBE | 6-311+G(2d) | -1110.23 | -1.18 | 3.42 |

| BLYP | 6-311+G(2d) | -1110.51 | -1.17 | 3.29 |

Semi-Empirical Methods (e.g., PM3) for Geometrical and Structural Optimization

Semi-empirical methods, such as PM3 (Parameterized Model 3), offer a computationally less intensive alternative to ab initio methods for predicting molecular geometries. These methods use parameters derived from experimental data to simplify the complex integrals encountered in quantum mechanical calculations. webmo.net PM3 is particularly well-suited for large organic molecules and has been successfully applied to the geometrical and structural optimization of various quinoline-based compounds and their metal complexes. ekb.egekb.eg

For example, the HyperChem program, utilizing the PM3 level of theory, has been employed to determine the optimized structures of hydrazone ligands derived from 4,6-dimethylquinoline (B1618315) and their corresponding cobalt and copper complexes. ekb.egekb.eg These studies demonstrate the utility of PM3 in providing reliable initial geometries for further, more detailed computational analysis or for interpreting experimental spectroscopic data. The method calculates key structural parameters, including bond lengths, bond angles, and dihedral angles, which are essential for understanding the three-dimensional structure of the molecule.

While PM3 is generally faster than DFT, its accuracy is dependent on the quality of the parameterization for the specific atoms and bonding types present in the molecule. webmo.net For organic molecules containing common elements like carbon, hydrogen, and nitrogen, PM3 often yields surprisingly accurate results. webmo.net

Table 2: General Comparison of Geometry Optimization Methods webmo.net

| Method | Principle | Speed | General Accuracy for Organics |

| Clean-up | Uses standard bond length lookup tables. | Very Fast | Low |

| PM3 | Semi-empirical quantum mechanics with experimental parameters. | Fast | Moderate to Good |

| Ab Initio (HF) | Calculates all quantities from first principles. | Slow | Good |

| DFT | Based on electron density, balancing accuracy and cost. | Medium to Slow | Very Good |

Molecular Electron Density Theory (MEDT) for Reaction Mechanism Elucidation

Molecular Electron Density Theory (MEDT) is a modern theoretical framework for understanding chemical reactivity. It posits that the capacity for changes in electron density, rather than molecular orbital interactions, is the primary driver of molecular reactivity. nih.gov MEDT studies analyze the changes in electron density along a reaction pathway to provide a detailed understanding of the molecular mechanism. researchgate.net

A key concept in MEDT is the Global Electron Density Transfer (GEDT), which quantifies the net flow of electron density from the nucleophile to the electrophile during a polar reaction. nih.gov The analysis of the electron localization function (ELF), a tool for mapping the electron density, allows for the characterization of bond formation and breaking throughout the reaction. researchgate.net

While a specific MEDT study on this compound was not found, research on the closely related isomer, 2,6-dimethylquinoline, in a stereoselective cyclopropanation reaction provides a clear example of the power of this theory. researchgate.net In that study, MEDT at the B3LYP/6-31G(d) computational level was used to investigate the energetics, selectivity, and molecular mechanism of the reaction. researchgate.net The analysis of conceptual DFT reactivity indices classified the reactants as strong nucleophiles and electrophiles, explaining the polar nature of the reaction. researchgate.net Such an approach could be applied to this compound to elucidate its behavior in various chemical transformations, predicting reaction pathways and the origins of stereoselectivity.

Reactivity Indices and Frontier Molecular Orbital (FMO) Analysis

Reactivity indices derived from conceptual DFT provide a quantitative measure of the chemical reactivity of a molecule. researchgate.net Key global reactivity descriptors include the electronic chemical potential (μ), chemical hardness (η), global electrophilicity (ω), and global nucleophilicity (N). scholarsresearchlibrary.com These indices help to classify molecules as electrophiles or nucleophiles and to predict their behavior in chemical reactions. scholarsresearchlibrary.com For instance, a high nucleophilicity index (N) suggests a strong tendency to donate electrons. rsc.org

Frontier Molecular Orbital (FMO) theory is another powerful tool for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. physchemres.org

For quinoline derivatives, DFT calculations are commonly used to determine these reactivity indices and FMO properties. researchgate.netresearchgate.net A study on a substituted quinoline derivative, for example, used DFT to calculate a HOMO-LUMO gap of 3.86 eV with the B3LYP/6-311+G(2d) method. researchgate.net The distribution of the HOMO and LUMO across the molecular structure can identify the regions most likely to be involved in electron transfer. Typically, in quinoline systems, these frontier orbitals are distributed over the aromatic rings. physchemres.org

Table 3: Conceptual DFT Reactivity Indices (Illustrative for a Generic Organic Molecule)

| Parameter | Formula | Interpretation |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Tendency of electrons to escape |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |

| Global Electrophilicity (ω) | μ2 / (2η) | Propensity to accept electrons |

| Global Nucleophilicity (N) | EHOMO(Nu) - EHOMO(TCE) | Propensity to donate electrons (relative to a reference) |

Molecular Modeling and Docking Studies for Biological Interactions

Molecular modeling and docking are indispensable computational techniques for studying the interactions between small molecules, like this compound, and biological macromolecules, such as proteins and nucleic acids. Molecular docking predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor's active site. isfcppharmaspire.com

These studies are crucial in drug discovery for identifying potential therapeutic targets and for structure-activity relationship (SAR) analysis. For example, docking studies on derivatives of 5,7-dimethylquinoline, an isomer of this compound, have been performed to understand their interactions with the F508del mutant of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. mdpi.com These calculations revealed key interactions, such as hydrogen bonds and π-π stacking, that contribute to the binding affinity. mdpi.com Similarly, docking has been used to investigate the binding of quinoline derivatives to proteins from Mycobacterium tuberculosis, such as the enoyl-acyl carrier protein reductase (InhA). nih.gov

The results of docking studies are typically reported as a binding energy or score, which estimates the strength of the interaction. For instance, a study on quinolinone-based compounds targeting M. tuberculosis proteins reported docking scores in the range of -7.20 to -7.90 kcal/mol against the InhA enzyme. nih.gov These computational predictions help to rationalize the biological activity of compounds and guide the design of new, more potent analogues.

Table 4: Example of Molecular Docking Results for Quinoline Derivatives Against a Protein Target nih.gov

| Compound | Docking Score (kcal/mol) | Key Interacting Residues (Illustrative) |

| Quinoline Derivative A | -7.50 | TYR158, MET199 |

| Quinoline Derivative B | -7.20 | PHE149, LYS165 |

| Quinoline Derivative C | -7.90 | ILE215, MET103 |

Advanced Applications and Research Horizons of 5,6 Dimethylquinoline Derivatives

Utility in Organic Synthesis as Chemical Intermediates and Building Blocks

5,6-Dimethylquinoline and its derivatives are valuable intermediates in organic synthesis, providing a platform for the construction of more complex molecular architectures. The presence of the quinoline (B57606) core, along with the methyl groups, offers specific reactivity and steric properties that chemists can exploit to build novel compounds.

One of the most significant applications of this compound is as a precursor to 5,6-dimethyl-1,10-phenanthroline (B1329572). This transformation is a key step in the synthesis of specialized ligands for coordination chemistry. The resulting 5,6-dimethyl-1,10-phenanthroline is widely used as a bidentate chelating agent for various transition metals. rosesci.com The synthesis of these derivatives can be achieved through methods like the Skraup reaction, which involves the reaction of an aniline (B41778) derivative with glycerol (B35011) and an oxidizing agent. smolecule.comvulcanchem.com

The reactivity of the this compound core allows for a variety of chemical transformations. For instance, it can undergo nitration to produce 5,6-dimethyl-8-nitroquinoline (B8734351), which serves as a precursor for further functionalization. evitachem.com The methyl groups can also be functionalized, and the quinoline ring system can participate in both nucleophilic and electrophilic substitution reactions, making it a versatile building block.

A general synthesis for 4-substituted 6-(2-imidazolinylamino)-5,8-dimethylquinolines has been developed starting from 5,8-dimethyl-6-nitro-4-quinolone, showcasing the utility of dimethylquinoline derivatives in creating diverse chemical libraries. acs.org This highlights the role of the this compound scaffold in the systematic exploration of chemical space for various applications.

Contributions to Medicinal Chemistry Research Beyond Direct Bioactivity

While many quinoline derivatives exhibit direct biological activity, the this compound scaffold also contributes to medicinal chemistry research in ways that go beyond its intrinsic bioactivity. Its primary role in this context is as a critical ligand in the design of metal-based therapeutic agents and as a scaffold for creating libraries of compounds for drug discovery.

Research on platinum(IV) derivatives of [Pt(1S,2S-DACH)(5,6-dimethyl-1,10-phenanthroline)] has shown that while the axial ligands have a relatively minor effect on the potency, the core structure containing the 5,6-dmp ligand is essential for the observed anticancer activity. rsc.org Similarly, in mixed-ligand copper(II) complexes, the presence of the 5,6-dmp co-ligand has been shown to confer enhanced cytotoxicity against cancer cell lines, suggesting its importance in tuning the anticancer activity of the metal complex. rsc.org

The this compound framework also serves as a foundational structure for the synthesis of new classes of potential therapeutic agents. For instance, it has been used in the synthesis of amodiaquine (B18356) analogs, which are of interest in antimalarial research. acs.org The ability to systematically modify the this compound core allows medicinal chemists to investigate structure-activity relationships and optimize compounds for desired therapeutic effects. ontosight.ai

Exploration in Materials Science for Optical and Electrical Properties

The unique electronic structure of the quinoline ring system makes its derivatives, including those of this compound, promising candidates for applications in materials science, particularly for their optical and electrical properties. evitachem.com Research in this area is exploring their use in the development of new materials for electronics and photonics.

Quinoline derivatives are being investigated for their potential as organic semiconductors due to their planar aromatic systems which can facilitate charge transport. vulcanchem.com The electronic properties of these molecules can be tuned by the introduction of different substituents. For example, theoretical studies on quinoline derivatives have shown that changing the position of a methyl group can alter the bandgap of the material. nih.gov This tunability is a key advantage in designing materials with specific electronic characteristics for applications such as organic light-emitting diodes (OLEDs).

The optical properties of this compound derivatives are also of significant interest. Some quinoline derivatives exhibit interesting fluorescence characteristics, which can be influenced by structural modifications and the surrounding solvent environment. For instance, the synthesis of novel triazino quinoline derivatives from 2-chloro-4,7-dimethylquinoline (B1587218) has been explored for their nonlinear optical properties, which are essential for applications like electro-optic modulators. researchgate.net Furthermore, ruthenium(II) complexes containing 5,6-dimethyl-1,10-phenanthroline have been shown to exhibit enhanced emission intensity upon binding to DNA, suggesting their potential use as optical probes. acs.org

Potential in Analytical Chemistry (e.g., Fluorescence-Based Techniques)

The fluorescent properties of certain this compound derivatives make them valuable tools in analytical chemistry. These compounds can be used as fluorescent probes for the detection and quantification of various analytes.

A notable application is in the development of fluorigenic reagents for the determination of aliphatic amines. For example, 2,6-dimethylquinoline-4-(N-succinimidyl) formate (B1220265) (DMQF-OSu), a derivative of dimethylquinoline, has been synthesized and used as a probe that reacts with primary and secondary aliphatic amines to produce strongly fluorescent products. researchgate.netresearchgate.net This reaction forms the basis of a highly sensitive spectrofluorimetric method for the determination of total aliphatic amines. researchgate.netresearchgate.net

Conclusion and Future Research Directions

Summary of Current Research Paradigms

Current research involving dimethylated quinolines primarily operates within two major paradigms: medicinal chemistry and materials science. evitachem.comsolubilityofthings.com The overarching goal is the synthesis and functionalization of the quinoline (B57606) core to develop novel compounds with enhanced biological activity or specific physical properties. rsc.orgresearchgate.net

Medicinal Chemistry: The quinoline framework is a well-established pharmacophore, known for a wide spectrum of biological activities including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties. nih.govnih.gov Research on analogous compounds, such as other dimethylquinoline isomers and their derivatives, has demonstrated their potential as enzyme inhibitors and DNA intercalating agents. ontosight.aiontosight.ai In this context, 5,6-Dimethylquinoline is primarily viewed as a key starting material or intermediate. evitachem.com For instance, it is the precursor for the synthesis of 5,6-Dimethyl-8-nitroquinoline (B8734351), a compound recognized as a potential pharmaceutical intermediate due to the enhanced chemical reactivity and biological activity conferred by its nitro and methyl substituents. evitachem.com The position and nature of substituents on the quinoline ring are critical, as they dictate the pharmacological activities and target specificities of the derivatives. researchgate.net

Materials Science: Quinoline derivatives are also explored for their applications in materials science, particularly as organic semiconductors and fluorescent probes. ontosight.ai The planar aromatic system of the quinoline core is conducive to charge transport, and the introduction of functional groups can tune its optical and electrical properties. ontosight.ai While specific studies on this compound in this area are not widely reported, its derivatives are considered for developing new materials due to their unique electronic characteristics. evitachem.com

Emerging Trends and Unexplored Avenues for this compound Research

The future of quinoline research is being shaped by innovative synthetic strategies and a deeper exploration of structure-activity relationships. For this compound, these trends open up numerous, largely unexplored, avenues.

Advanced Synthetic Methodologies: A significant trend in quinoline chemistry is the development of more efficient, sustainable, and regioselective synthetic methods. researchgate.netmdpi.com This includes C-H bond activation and functionalization, which allows for the direct introduction of various functional groups onto the quinoline ring, minimizing the need for pre-functionalized starting materials. rsc.orgmdpi.com Transition-metal catalysis, using elements like rhodium, palladium, and copper, has become a powerful tool for achieving site-selective modifications that were previously challenging. rsc.orgmdpi.comrsc.org Applying these modern synthetic strategies to this compound could unlock a vast chemical space of novel derivatives.

Hybrid Molecules and Drug Repurposing: An emerging trend in medicinal chemistry is the creation of hybrid molecules, where the quinoline scaffold is combined with other known pharmacophores to create conjugates with potentially synergistic or novel biological activities. mdpi.com Furthermore, computational methods are being used to screen large libraries of existing but under-explored compounds like this compound for new therapeutic applications, such as neuroprotective agents. mdpi.com

Unexplored Biological and Material Applications: The biological profile of this compound itself remains largely uncharacterized. A systematic investigation into its potential anticancer, antimicrobial, and anti-inflammatory activities is a significant unexplored avenue. ontosight.aiontosight.ai The specific substitution pattern of the two methyl groups on the benzene (B151609) portion of the ring could lead to unique interactions with biological targets compared to other isomers. researchgate.net Similarly, its potential in materials science, such as in the development of ligands for coordination chemistry or as a component in fluorescent materials, is an area ripe for discovery. solubilityofthings.com

Challenges and Opportunities in Advancing Research on the Compound

Advancing the study of this compound is not without its difficulties, yet each challenge presents a corresponding opportunity for innovation.

Challenge: Synthesis and Regioselectivity: A primary challenge in working with substituted quinolines is controlling the regioselectivity of functionalization reactions. rsc.org For example, the nitration of this compound requires carefully controlled conditions to favor the formation of the desired nitro group at the 8-position. evitachem.com The inherent electronic properties and steric hindrance of the quinoline core can make certain positions difficult to modify. rsc.org

Opportunity: Catalyst and Method Development: This challenge creates an opportunity for the development of novel catalytic systems and synthetic protocols that offer greater control over reaction outcomes. mdpi.comrsc.org Designing catalysts that can selectively target specific C-H bonds on the this compound scaffold would be a significant advancement, enabling the synthesis of a wider range of derivatives for screening. mdpi.comrsc.org

Challenge: Limited Commercial Availability and Data: Compared to more common isomers, this compound and its precursors may be less readily available, and there is a scarcity of published experimental data on its physicochemical properties.

常见问题

Q. What gaps exist in understanding this compound’s role in catalytic applications?

- Answer : Limited data exist on its use as a ligand in transition-metal catalysis. Propose studies testing Pd(II)/5,6-dimethylquinoline complexes in cross-coupling reactions, monitored via in situ IR spectroscopy. Compare turnover numbers with unmodified quinoline systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。